molecular formula C25H19BrN2O3 B11559879 2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11559879
M. Wt: 475.3 g/mol
InChI Key: RLQPNMAEQFFARP-JVWAILMASA-N
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Description

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C29H23BrN4O2. This compound is known for its unique structure, which includes a bromonaphthalene moiety and a phenoxyphenyl group connected through an acetohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Bromonaphthalene Intermediate: The starting material, 1-bromonaphthalene, is reacted with an appropriate reagent to introduce the oxy group, forming 1-bromonaphthalen-2-yl-oxy intermediate.

    Condensation Reaction: This intermediate is then reacted with acetohydrazide under controlled conditions to form the hydrazide linkage.

    Final Coupling: The resulting compound is coupled with (E)-(3-phenoxyphenyl)methylidene under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H19BrN2O3

Molecular Weight

475.3 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H19BrN2O3/c26-25-22-12-5-4-8-19(22)13-14-23(25)30-17-24(29)28-27-16-18-7-6-11-21(15-18)31-20-9-2-1-3-10-20/h1-16H,17H2,(H,28,29)/b27-16+

InChI Key

RLQPNMAEQFFARP-JVWAILMASA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br

Origin of Product

United States

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